8,11,14-Eicosatriynoic Acid
Overview
Description
8,11,14-Eicosatriynoic Acid is a 20-carbon fatty acid . It is also known as 8,11,14-Icosatriynoic acid .
Molecular Structure Analysis
The molecular formula of 8,11,14-Eicosatriynoic Acid is C20H34O2 . Its molecular weight is 306.4828 .Chemical Reactions Analysis
8,11,14-Eicosatriynoic Acid is known to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Scientific Research Applications
Inhibition of Platelet Lipoxygenase
8,11,14-Eicosatriynoic acid has been identified as a selective inhibitor of platelet n-8 lipoxygenase, an enzyme involved in the metabolism of fatty acids in human platelets. This compound shows a significant inhibitory effect on lipoxygenase compared to its effect on fatty acid cyclo-oxygenase, indicating its potential for targeted therapeutic applications (Hammarström, 1977).
Biosynthesis of Prostaglandins
Research has shown that 8,11,14-eicosatrienoic acid can be metabolized into prostaglandins, which are important compounds in the body involved in inflammation and other physiological processes. The transformation of this acid into prostaglandins like PGE1 and PGF1α highlights its significant role in biological pathways (Granström, Lands, & Samuelsson, 1968).
Prostaglandin Synthesis Mechanism
The mechanism by which 8,11,14-eicosatrienoic acid is converted into prostaglandins has been a subject of study. This research provides insights into the specific steps and intermediates in the biosynthesis of prostaglandins, enhancing our understanding of this critical physiological process (Hamberg & Samuelsson, 1967).
Inhibition of Lipoxygenases
8,11,14-Eicosatriynoic acid has been studied for its abilityto inhibit lipoxygenases, enzymes crucial in the metabolism of polyunsaturated fatty acids. This acid has shown effectiveness in irreversibly inactivating lipoxygenases from sources like soybeans and reticulocytes. The study suggests that acetylenic fatty acids like 8,11,14-eicosatriynoic acid act as suicidal substrates for these enzymes, leading to a potential application in regulating lipoxygenase activity (Kühn, Schewe, & Rapoport, 1984).
Oxygenation in Unsaturated Fatty Acids
The specific oxygenation of 8,11,14-eicosatrienoic acid has been a key focus of research, particularly in understanding the positional and stereochemical specificities of this process catalyzed by enzymes like soybean lipoxygenase. The findings contribute to a deeper understanding of how unsaturated fatty acids are metabolized in biological systems (Hamberg & Samuelsson, 1967).
Metabolism in Human Platelets
The metabolism of 8,11,14-eicosatrienoic acid in human platelets has been explored, revealing the formation of various metabolites. These include hydroxy-eicosatrienoic acids and prostaglandins, demonstrating the compound's diverse metabolic pathways in human physiology (Falardeau, Hamberg, & Samuelsson, 1976).
Inactivation of Prostaglandin Synthase
Studies have shown that 8,11,14-eicosatrienoic acid can inactivate prostaglandin H synthase in sheep vesicular glands. This action is indicative of the compound's potential in modulating prostaglandin synthesis, a key process in inflammation and other physiological responses (Sheve et al., 1993).
properties
IUPAC Name |
icosa-8,11,14-triynoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-5,8,11,14-19H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLIWTBTVOPGCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CCC#CCC#CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8,11,14-Eicosatriynoic Acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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